molecular formula C23H19N3O4S3 B5450692 methyl 4-({3-[4-(1,3-benzothiazol-2-ylamino)-4-oxobutyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate

methyl 4-({3-[4-(1,3-benzothiazol-2-ylamino)-4-oxobutyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate

Cat. No.: B5450692
M. Wt: 497.6 g/mol
InChI Key: APESCBZQAKIHEK-QGOAFFKASA-N
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Description

The compound “methyl 4-({3-[4-(1,3-benzothiazol-2-ylamino)-4-oxobutyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate” is a complex organic molecule. It contains a benzothiazole moiety, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring . Benzothiazoles have been found to have significant pharmaceutical and biological activity .

Future Directions

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Therefore, future research could focus on developing more efficient and environmentally friendly synthesis methods for these compounds, as well as exploring their potential applications in medicine and other fields.

Properties

IUPAC Name

methyl 4-[(E)-[3-[4-(1,3-benzothiazol-2-ylamino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S3/c1-30-21(29)15-10-8-14(9-11-15)13-18-20(28)26(23(31)33-18)12-4-7-19(27)25-22-24-16-5-2-3-6-17(16)32-22/h2-3,5-6,8-11,13H,4,7,12H2,1H3,(H,24,25,27)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APESCBZQAKIHEK-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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